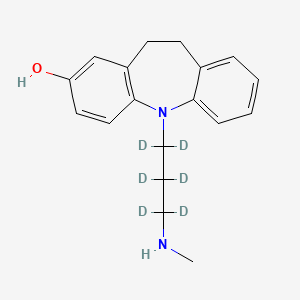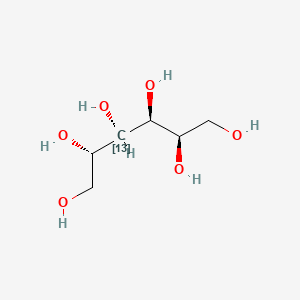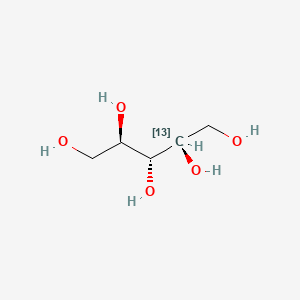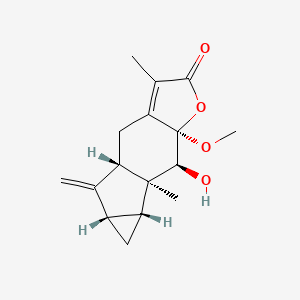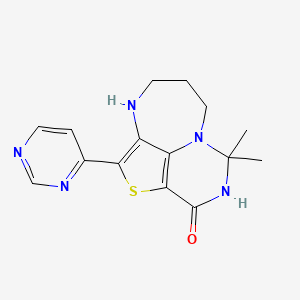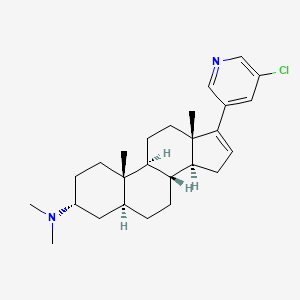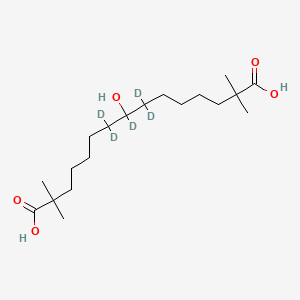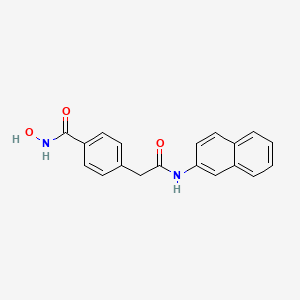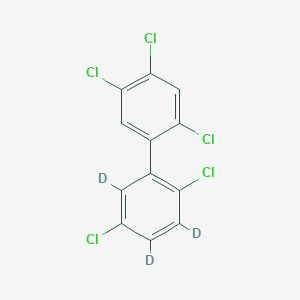
2,2',4,5,5'-Pentachlorobiphenyl-3',4',6'-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is a deuterium-labeled derivative of 2,2’,4,5,5’-Pentachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 typically involves the deuteration of 2,2’,4,5,5’-Pentachlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, depend on the chosen method of deuteration.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is typically carried out in specialized facilities equipped to handle isotopic labeling. These facilities use advanced techniques to ensure high purity and consistent labeling of the compound. The production process involves multiple steps, including the synthesis of the parent compound, deuteration, purification, and quality control to meet research-grade standards.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with different functional groups replacing chlorine atoms.
Scientific Research Applications
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is used in various scientific research applications, including:
Chemistry: Studying the behavior and reactivity of polychlorinated biphenyls.
Biology: Investigating the biological effects and metabolism of PCBs in living organisms.
Medicine: Understanding the toxicological impact of PCBs and their potential role in diseases.
Industry: Developing methods for detecting and quantifying PCBs in environmental samples.
Mechanism of Action
The mechanism of action of 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 involves its interaction with biological molecules and pathways. PCBs are known to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can activate or inhibit the expression of various enzymes, leading to changes in cellular processes and potential toxic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,5,5’-Pentachlorobiphenyl: The non-deuterated parent compound.
2,3,4,5,6-Pentachlorobiphenyl: Another pentachlorinated biphenyl with a different chlorine substitution pattern.
2,3’,4,4’,5-Pentachlorobiphenyl: A similar compound with chlorine atoms in different positions.
Uniqueness
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the compound’s pharmacokinetics, metabolism, and environmental behavior, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H5Cl5 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,4-dichloro-2,3,5-trideuterio-6-(2,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H/i1D,2D,3D |
InChI Key |
LAHWLEDBADHJGA-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C=C2Cl)Cl)Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
